molecular formula C12H15NO4 B025040 N-Ethoxycarbonyl-L-phenylalanine CAS No. 19887-32-2

N-Ethoxycarbonyl-L-phenylalanine

Cat. No.: B025040
CAS No.: 19887-32-2
M. Wt: 237.25 g/mol
InChI Key: YUBBGLSAFZJOMD-JTQLQIEISA-N
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Description

N-Ethoxycarbonyl-L-phenylalanine is a derivative of the amino acid phenylalanine. It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the phenylalanine molecule. This compound has the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is commonly used in peptide synthesis and various biochemical research applications.

Preparation Methods

N-Ethoxycarbonyl-L-phenylalanine can be synthesized through the reaction of L-phenylalanine with ethyl chloroformate. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-Ethoxycarbonyl-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly reported.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to other functional groups, such as amines.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

N-Ethoxycarbonyl-L-phenylalanine is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

N-Ethoxycarbonyl-L-phenylalanine can be compared with other phenylalanine derivatives such as:

    N-Carbobenzoxy-L-phenylalanine: Similar to this compound but with a carbobenzoxy protecting group.

    N-Boc-L-phenylalanine: Contains a tert-butoxycarbonyl (Boc) protecting group instead of an ethoxycarbonyl group.

    N-Acetyl-L-phenylalanine: Features an acetyl group as the protecting group.

This compound is unique due to its specific protecting group, which offers different reactivity and stability compared to other derivatives .

Properties

IUPAC Name

(2S)-2-(ethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBBGLSAFZJOMD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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